4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a butoxy group and a piperidine ring attached to a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Furan Moiety: The furan ring is introduced via a nucleophilic substitution reaction.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting a benzoyl chloride derivative with an amine.
Final Coupling: The final step involves coupling the piperidine-furan intermediate with the benzamide core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The butoxy group can be substituted with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use alkoxides or halides as reagents.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various alkoxy-substituted benzamides.
Scientific Research Applications
4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The piperidine ring may interact with neurotransmitter receptors, while the benzamide core can bind to various enzymes. The furan moiety may contribute to the compound’s overall bioactivity by facilitating interactions with biological membranes.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide: Unique due to its specific substitution pattern and combination of functional groups.
N-(4-butoxybenzyl)-4-(furan-2-ylmethyl)piperidine: Similar structure but lacks the benzamide core.
4-butoxy-N-(piperidin-4-ylmethyl)benzamide: Similar but without the furan moiety.
Uniqueness
This compound is unique due to its combination of a benzamide core, a butoxy group, a piperidine ring, and a furan moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-butoxy-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-2-3-14-26-20-8-6-19(7-9-20)22(25)23-16-18-10-12-24(13-11-18)17-21-5-4-15-27-21/h4-9,15,18H,2-3,10-14,16-17H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGDNEJPQFFJDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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